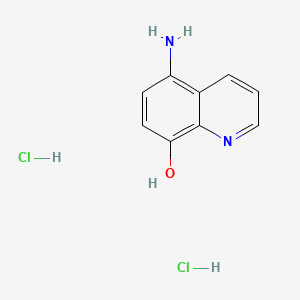

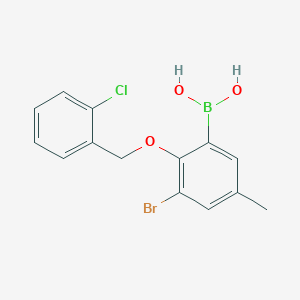

(3-ブロモ-2-((2-クロロベンジル)オキシ)-5-メチルフェニル)ボロン酸

説明

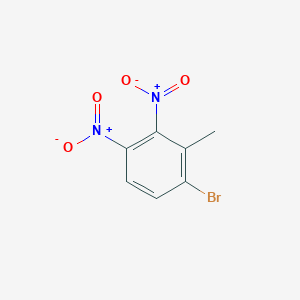

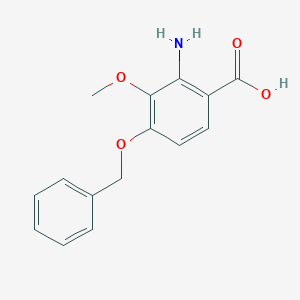

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, chlorine, and a methyl group. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

科学的研究の応用

鈴木・宮浦クロスカップリング

この化合物は、鈴木・宮浦クロスカップリング反応において重要な役割を果たしており、有機合成における炭素-炭素結合形成に不可欠です 。ボロン酸部分は、パラジウム触媒の存在下でハロゲン化合物を反応させ、医薬品、農薬、有機材料の核心となるビアリール構造を形成します。

有機合成における触媒

ボロン酸誘導体として、様々な有機変換反応における触媒として作用します。 例えば、ジオール、炭水化物、またはエポキシドの開環反応の区域選択的官能基化を促進することができます 。これは、複雑な有機分子を高精度に合成する際に特に役立ちます。

材料科学

材料科学では、この化合物はボロン酸官能基によりポリマーまたは光電子材料を開発するために使用できる可能性があります 。ボロン酸は、ジオールと可逆的な共有結合を形成することが知られており、動的ポリマーネットワークまたはセンサーの構築に利用できます。

医薬品化学

医薬品化学では、ボロン酸は生物活性化合物としての可能性が研究されています。 酵素またはタンパク質と相互作用する阻害剤またはプローブを設計するために使用でき、新しい薬剤の開発のための道筋を提供します .

イメージングと生物学

この化合物は、生物分子と結合する能力を生かして、イメージングと生物学において、生物学的プロセスの追跡と分析に使用できます。 特定の細胞または組織に結合する分子プローブとして役立ち、特定のイメージング技術下での可視化に役立ちます .

ボロン酸誘導体の合成

これは、ボロン酸誘導体の合成における前駆体として使用できます。 これらの誘導体は、ルイス酸性を強化し、クロスカップリング反応や配位化学におけるリガンドとして使用されています .

光電子デバイスの開発

この化合物中のボロン酸基は、光電子デバイスの開発において重要な役割を果たす可能性があります。 その電子特性は、発光ダイオード(LED)や太陽電池の作製に利用できます .

触媒的プロト脱ボロン化

この化合物は、ボロン酸エステルからボロン部分を除去する触媒的プロト脱ボロン化プロセスにも応用できる可能性があります。 これは、ボロン基が不要になった複雑な有機分子の合成において重要なステップです .

作用機序

Target of Action

Boronic acids, such as phenylboronic acid, are known to interact with 1,2 and 1,3- cis -diols motifs of carbohydrates . This interaction has been used for the development of synthetic ‘boron-lectins’, and lately for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Mode of Action

Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3- cis -diols motifs of carbohydrates . This dynamic covalent interaction allows boronic acids to act as synthetic 'boron-lectins’ .

Biochemical Pathways

Boronic acids are known to interact with carbohydrates, which are involved in numerous biological processes .

Result of Action

Boronic acids are known to interact with carbohydrates, which could potentially influence various biological processes .

Action Environment

Boronic acids are known to be stable and easy to handle, making them important to organic synthesis .

生化学分析

Biochemical Properties

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid moiety. This compound can interact with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can form complexes with glycoproteins and glycolipids, which are essential components of cellular membranes and signaling pathways. The reversible binding nature of boronic acids allows for dynamic interactions with these biomolecules, making (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid a versatile tool in biochemical studies .

Cellular Effects

The effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycoproteins can alter cell signaling cascades, leading to changes in gene expression and metabolic activity. Additionally, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can affect the stability and function of cellular membranes by interacting with glycolipids .

Molecular Mechanism

At the molecular level, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. This binding is often reversible, allowing for precise control over enzyme activity. Additionally, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular functions. The interactions of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid with metabolic enzymes underscore its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. The distribution of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid within tissues can influence its overall bioavailability and efficacy in biochemical assays .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 2-((2-chlorobenzyl)oxy)-5-methylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

Bases: Potassium carbonate, sodium hydroxide

Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

Phenols: Formed through oxidation of the boronic acid group

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Ligand Design: Utilized in the development of ligands for catalysis and coordination chemistry.

Biology and Medicine:

Drug Discovery:

Diagnostic Tools: Boronic acids are used in the development of sensors for glucose and other biomolecules.

Industry:

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

類似化合物との比較

Phenylboronic Acid: Lacks the bromine, chlorine, and methyl substituents, making it less sterically hindered and more reactive in certain reactions.

(4-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid: Similar structure but with the bromine substituent at a different position, affecting its reactivity and selectivity in reactions.

Uniqueness: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in synthetic applications. The presence of both bromine and chlorine substituents allows for diverse functionalization possibilities, making it a versatile building block in organic synthesis.

特性

IUPAC Name |

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGFKWLTLTDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584499 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-17-1, 871126-00-0 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)